molecular formula C12H3Cl7O B13440427 4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl-13C12

4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl-13C12

Cat. No.: B13440427
M. Wt: 423.2 g/mol
InChI Key: RPXRFGDJHIVRSM-WCGVKTIYSA-N
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Description

4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is characterized by the presence of seven chlorine atoms and a hydroxyl group attached to the biphenyl structure. It is often studied for its environmental persistence and potential biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 typically involves the chlorination of biphenyl followed by hydroxylation. The reaction conditions often require the use of catalysts and controlled environments to ensure the selective addition of chlorine atoms and the hydroxyl group at the desired positions .

Industrial Production Methods

general methods for producing PCBs involve the use of chlorination reactions under controlled conditions to achieve the desired level of chlorination .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can result in dechlorinated biphenyls .

Scientific Research Applications

4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species and other toxic metabolites, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,4’,5,5’,6-Heptachlorobiphenyl: Similar structure but lacks the hydroxyl group.

    2,2’,3,4’,5,5’,6-Hexachlorobiphenyl: Contains one less chlorine atom.

    4-Hydroxy-2,2’,3,4’,5,5’-hexachlorobiphenyl: Similar structure with one less chlorine atom.

Uniqueness

The presence of the hydroxyl group in 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 makes it unique compared to other PCBs. This functional group significantly influences its chemical reactivity, biological interactions, and environmental behavior .

Properties

Molecular Formula

C12H3Cl7O

Molecular Weight

423.2 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-(3,4,6-trichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

InChI

InChI=1S/C12H3Cl7O/c13-4-2-6(15)5(14)1-3(4)7-8(16)10(18)12(20)11(19)9(7)17/h1-2,20H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

RPXRFGDJHIVRSM-WCGVKTIYSA-N

Isomeric SMILES

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)[13C]2=[13C]([13C](=[13C]([13C](=[13C]2Cl)Cl)O)Cl)Cl

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl

Origin of Product

United States

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